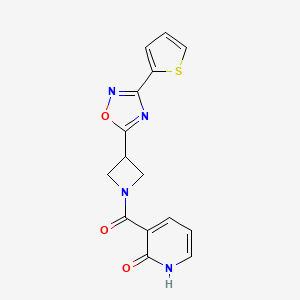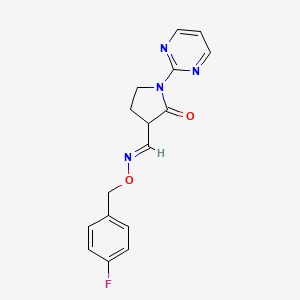![molecular formula C31H24BF4N5 B2907030 2,4,6-Triphenyl-1-[(2-phenyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyridin-1-ium tetrafluoroborate CAS No. 457601-32-0](/img/structure/B2907030.png)
2,4,6-Triphenyl-1-[(2-phenyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyridin-1-ium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triphenyl-1-[(2-phenyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyridin-1-ium tetrafluoroborate is a complex organic compound characterized by its intricate molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrazole ring The reaction conditions often require the use of strong bases and specific solvents to ensure the formation of the desired product
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to achieve high yields and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential as a bioactive compound in drug discovery and development is being explored.
Medicine: It may have applications in the design of new therapeutic agents.
Industry: It can be utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparación Con Compuestos Similares
2,4,6-Triphenyl-1,3,5-triazine
Imidazole derivatives
Tetrazole-based compounds
Uniqueness: This compound is unique due to its specific structural features, which include the presence of the triphenyl group and the tetrazolylmethyl moiety
Propiedades
IUPAC Name |
2,4,6-triphenyl-1-[(2-phenyltetrazol-5-yl)methyl]pyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N5.BF4/c1-5-13-24(14-6-1)27-21-29(25-15-7-2-8-16-25)35(30(22-27)26-17-9-3-10-18-26)23-31-32-34-36(33-31)28-19-11-4-12-20-28;2-1(3,4)5/h1-22H,23H2;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBKKBBLBWHEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CC4=NN(N=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24BF4N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2906949.png)



![N-Methyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2906957.png)


![2-{[(4-chlorophenyl)methylene]amino}-1-(2,4-dichlorobenzyl)-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2906961.png)

![7-amino-1H,3H,4H-pyrano[4,3-c]pyridine-8-carbonitrile](/img/structure/B2906965.png)


![tert-Butyl 6'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B2906968.png)
